molecular formula C21H19N5O3 B2958587 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide CAS No. 899966-76-8

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide

Cat. No. B2958587
CAS RN: 899966-76-8
M. Wt: 389.415
InChI Key: PIDOBKSRAGAEPX-UHFFFAOYSA-N
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Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H19N5O3 and its molecular weight is 389.415. The purity is usually 95%.
BenchChem offers high-quality N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Analogues

The compound belongs to the class of pyrazolo[3,4-d]pyrimidine analogues, known for their potent antitumor properties. One study focused on the synthesis of these analogues as potent antitumor agents, highlighting a principal synthetic step that involved a palladium-catalyzed C-C coupling, showcasing its potential in medicinal chemistry for antitumor applications (Taylor & Patel, 1992).

Radioligand Applications

Research on pyrazolo[1,5-a]pyrimidineacetamides, closely related to the given compound, has been reported for selective ligands of the translocator protein (18 kDa), important for neuroinflammation studies. This includes the development of DPA-714, a compound designed for in vivo imaging using PET, indicating the relevance of these compounds in developing diagnostic tools (Dollé et al., 2008).

Antimicrobial Activity

Another area of research involves the synthesis of new heterocycles incorporating antipyrine moiety, showing the versatility of pyrazolo[3,4-d]pyrimidine derivatives in creating compounds with potential antimicrobial activity. This suggests the broader applicability of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines closely related to the target compound have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. This research highlights the compound's potential use in PET imaging to study neuroinflammation, demonstrating its significance in neuroscience research (Damont et al., 2015).

Anticancer Activity

The synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives and their in vitro cytotoxic activity against cancer cell lines reveal the potential of such compounds in cancer therapy. One compound showed appreciable cancer cell growth inhibition, underscoring the compound's relevance in anticancer research (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(3-methylphenoxy)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)24-19(27)12-29-17-5-3-4-15(2)10-17/h3-11,13H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDOBKSRAGAEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(m-tolyloxy)acetamide

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